
Dm-CHOC-pen
Descripción general
Descripción
4-Demethyl-4-cholesteryloxycarbonylpenclomedine, commonly referred to as Dm-CHOC-pen, is a polychlorinated pyridine cholesteryl carbonate. This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications, particularly in the treatment of cancers involving the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the reaction of 4-demethylpenclomedine with cholesteryl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in the quality assessment of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Demethyl-4-cholesteryloxycarbonylpenclomedine primarily undergoes alkylation reactions. It acts as a bis-alkylating agent, forming covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine and the N4 position of cytosine .
Common Reagents and Conditions: The compound is often used in combination with other chemotherapeutic agents such as 4-hydroperoxyifosfamide. The reactions typically occur under physiological conditions, with the compound being administered intravenously .
Major Products Formed: The major products formed from the reactions of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine are DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Aplicaciones Científicas De Investigación
4-Demethyl-4-cholesteryloxycarbonylpenclomedine has been extensively studied for its potential in treating various cancers, particularly those involving the central nervous system. It has shown efficacy in preclinical models of glioblastoma, non-small cell lung cancer, and melanoma . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors .
In addition to its use in oncology, 4-Demethyl-4-cholesteryloxycarbonylpenclomedine is being investigated for its potential as a radiosensitizer. Studies have shown that it can enhance the efficacy of radiation therapy in treating brain tumors .
Mecanismo De Acción
The primary mechanism of action of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the alkylation of DNA. The compound forms covalent bonds with the N7 position of guanine and the N4 position of cytosine, leading to the formation of DNA adducts . These adducts interfere with DNA replication and transcription, resulting in cell cycle arrest and apoptosis .
The compound’s lipophilic properties facilitate its penetration of the blood-brain barrier, allowing it to target brain tumors effectively .
Comparación Con Compuestos Similares
4-Demethyl-4-cholesteryloxycarbonylpenclomedine is structurally related to 4-demethylpenclomedine, from which it is derived . it exhibits greater efficacy and reduced toxicity compared to its parent compound . Other similar compounds include temozolomide and carmustine, both of which are used in the treatment of brain tumors .
List of Similar Compounds:- 4-Demethylpenclomedine
- Temozolomide
- Carmustine
4-Demethyl-4-cholesteryloxycarbonylpenclomedine stands out due to its ability to cross the blood-brain barrier and its dual mechanism of action as both a chemotherapeutic agent and a radiosensitizer .
Actividad Biológica
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a compound developed as part of a series of pyridine carbonates and carbamate analogs of 4-demethylpenclomedine. It is characterized by its lipophilic nature, ability to cross the blood-brain barrier, and its action as a non-classical alkylating agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant preclinical studies.
This compound is a polychlorinated pyridine cholesteryl carbonate that interacts with DNA primarily through alkylation at the N7 position of guanine. This interaction leads to the formation of DNA adducts, which can result in interstrand cross-linking and subsequent cellular apoptosis. The compound also generates free radicals during the oxidation of DOPA, contributing to its cytotoxic effects on cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of B-16 melanoma cells. The treatment resulted in significant changes in cell morphology and viability compared to untreated controls. The compound was administered at various concentrations, revealing a dose-dependent response in cell proliferation and survival rates .
In Vivo Studies
In vivo experiments using murine models have shown promising results for this compound in treating melanoma. Adult female C57BL mice implanted with B-16 melanoma cells were treated with 200 mg/kg this compound intraperitoneally for five consecutive days. The survival rates were significantly improved compared to control groups receiving saline or temozolomide. Notably, the treatment led to an increase in melanin production within the tumors, suggesting a potential mechanism for enhanced cytotoxicity through oxidative stress .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study | Model | Dosage | Outcome | Mechanism |
---|---|---|---|---|
Study 1 | B-16 melanoma (in vitro) | Varies | Inhibition of cell growth | Alkylation of DNA at N7-guanine |
Study 2 | B-16 melanoma (in vivo) | 200 mg/kg | Improved survival compared to controls | DNA adduct formation and free radical generation |
Study 3 | Human glioma model | Not specified | Significant tumor reduction | Direct interaction with DNA |
Case Studies
Recent clinical trials have explored the efficacy of this compound in combination with radiation therapy for patients with advanced brain tumors. These trials aim to assess not only the safety profile but also the potential for improved therapeutic outcomes when used alongside conventional treatments .
Discussion
The biological activity of this compound highlights its potential as an effective therapeutic agent against certain types of cancer, particularly melanoma. Its ability to cross the blood-brain barrier enhances its applicability in treating brain tumors. However, while preclinical results are promising, further clinical studies are necessary to fully understand its efficacy and safety in human subjects.
Propiedades
IUPAC Name |
[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUIXYKTPSIOH-LEZJFEBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942149-56-6 | |
Record name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-demethyl-4-cholesteryloxycarbonylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIPICOLEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.